molecular formula C10H16O B14421665 4-(Propoxymethylidene)cyclohex-1-ene CAS No. 79915-78-9

4-(Propoxymethylidene)cyclohex-1-ene

Cat. No.: B14421665
CAS No.: 79915-78-9
M. Wt: 152.23 g/mol
InChI Key: BJPGJVWXZVIBRJ-UHFFFAOYSA-N
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Description

4-(Propoxymethylidene)cyclohex-1-ene is an organic compound belonging to the class of cycloalkenes. Cycloalkenes are hydrocarbons that contain a ring of carbon atoms with one or more double bonds. This compound is characterized by a cyclohexene ring with a propoxymethylidene substituent at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propoxymethylidene)cyclohex-1-ene can be achieved through various synthetic routes. One common method involves the dehydration of alcohols using an acid catalyst. For instance, the dehydration of 4-methylcyclohexanol using phosphoric acid can yield 4-methylcyclohexene

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Propoxymethylidene)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding cyclohexane derivatives.

    Substitution: The compound can undergo substitution reactions where the propoxymethylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are common.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexane carboxylic acid.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated cyclohexenes.

Scientific Research Applications

4-(Propoxymethylidene)cyclohex-1-ene has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Propoxymethylidene)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. For instance, similar cyclohexene derivatives have been shown to inhibit Toll-like receptor 4 (TLR4) signaling, thereby suppressing the production of proinflammatory cytokines . This suggests potential anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Propoxymethylidene)cyclohex-1-ene is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

79915-78-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4-(propoxymethylidene)cyclohexene

InChI

InChI=1S/C10H16O/c1-2-8-11-9-10-6-4-3-5-7-10/h3-4,9H,2,5-8H2,1H3

InChI Key

BJPGJVWXZVIBRJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC=C1CCC=CC1

Origin of Product

United States

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